molecular formula C27H36N2O5 B130884 Ivabradine CAS No. 155974-00-8

Ivabradine

Cat. No.: B130884
CAS No.: 155974-00-8
M. Wt: 468.6 g/mol
InChI Key: ACRHBAYQBXXRTO-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Ivabradine’s primary target is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel . These channels are responsible for the “funny” current (If) in the sinoatrial node, which plays a crucial role in determining the heart rate .

Mode of Action

This compound acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent manner . This results in a lower heart rate, allowing more blood to flow to the myocardium .

Biochemical Pathways

This compound’s action on the HCN channels leads to a reduction in heart rate, which has several downstream effects. It is associated with reduced myocardial oxygen demand, enhanced diastolic filling, increased stroke volume, and extended coronary perfusion time . This compound also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function . In addition, it has been shown to have a cardioprotective effect via the AMPK/SIRT1/PGC-1α signaling pathway in myocardial ischemia/reperfusion injury .

Pharmacokinetics

This compound exhibits a bioavailability of 40% . It is primarily metabolized in the liver through first-pass metabolism, with more than 50% of the drug being metabolized by the CYP3A4 enzyme . The elimination half-life of this compound is approximately 2 hours , and it is excreted through both the kidneys and feces .

Result of Action

The primary result of this compound’s action is a reduction in heart rate, which allows the heart to pump more blood through the body each time it beats . This can lead to improvements in symptoms of conditions like stable angina pectoralis and chronic heart failure . This compound is also used to reduce the risk of hospitalization for worsening heart failure in adult patients .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain contraindications or the use of other medications, such as beta-blockers, can affect how this compound works . Furthermore, the patient’s heart rate and rhythm, as well as their overall health status, can also impact the drug’s action .

Biochemical Analysis

Biochemical Properties

Ivabradine interacts with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are the molecular components of sinoatrial “funny” (f)-channels . It specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement . This results in a reduction in heart rate through a decrease in the slope of the depolarization phase of the action potential .

Cellular Effects

This compound has been associated with reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time . It also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function . Furthermore, this compound has been shown to reduce myocardial fibrosis, apoptosis, inflammation, and oxidative stress, as well as increase autophagy .

Molecular Mechanism

The molecular mechanism of this compound involves selective inhibition of the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent manner . This results in a lower heart rate and thus more blood flow to the myocardium . This compound specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a significant impact on heart rate over time . It has been associated with improved cardiac function, structure, and quality of life in patients . It is yet to demonstrate a definitive mortality benefit .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated suppressive effects on cardiac remodeling . It reduces myocardial fibrosis, apoptosis, inflammation, and oxidative stress, as well as increases autophagy . The effects of varying dosages of this compound on these outcomes have not been explicitly mentioned in the available literature.

Metabolic Pathways

This compound is extensively metabolized by oxidation in the gut and liver by the cytochrome P450 3A4 enzyme . Its active metabolite, the N-desmethylated derivative, is also metabolized by CYP 3A4 .

Transport and Distribution

This compound is distributed within the body with a volume of distribution of approximately 100 L . It is 70% bound to plasma proteins . The drug is metabolized in the liver and excreted through the kidneys and feces .

Subcellular Localization

The subcellular localization of this compound is primarily at the sinoatrial node of the heart, where it inhibits the “funny” current (If), responsible for determining heart rate . The specific compartments or organelles to which this compound is directed have not been explicitly mentioned in the available literature.

Chemical Reactions Analysis

Types of Reactions

Ivabradine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates and the final product, this compound .

Scientific Research Applications

Ivabradine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Beta Blockers: Atenolol and metoprolol are commonly used beta blockers that reduce heart rate by blocking beta-adrenergic receptors.

    Calcium Channel Blockers: Amlodipine and verapamil reduce heart rate by inhibiting calcium channels.

Uniqueness of Ivabradine

This compound is unique in its selective inhibition of the I_f current, which allows it to reduce heart rate without the negative inotropic effects seen with beta blockers and calcium channel blockers . This makes this compound a valuable alternative for patients who cannot tolerate these conventional therapies .

Properties

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRHBAYQBXXRTO-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048240
Record name Ivabradine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ivabradine lowers heart rate by selectively inhibiting If channels ("funny channels") in the heart in a concentration-dependent manner without affecting any other cardiac ionic channels (including calcium or potassium). Ivabradine binds by entering and attaching to a site on the channel pore from the intracellular side and disrupts If ion current flow, which prolongs diastolic depolarization, lowering heart rate. The If currents are located in the sinoatrial node and are the home of all cardiac pacemaker activity. Ivabradine therefore lowers the pacemaker firing rate, consequently lowering heart rate and reducing myocardial oxygen demand. This allows for an improved oxygen supply and therefore mitigation of ischemia, allowing for a higher exercise capacity and reduction in angina episodes.
Record name Ivabradine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

155974-00-8
Record name Ivabradine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155974-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ivabradine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155974008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ivabradine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ivabradine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IVABRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H48L0LPZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ivabradine
Reactant of Route 2
Reactant of Route 2
Ivabradine
Reactant of Route 3
Ivabradine
Reactant of Route 4
Reactant of Route 4
Ivabradine
Reactant of Route 5
Reactant of Route 5
Ivabradine
Reactant of Route 6
Reactant of Route 6
Ivabradine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.